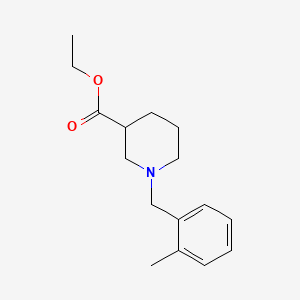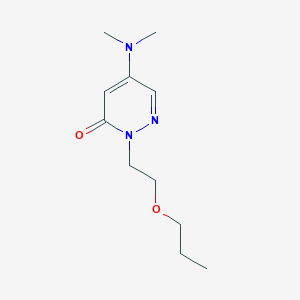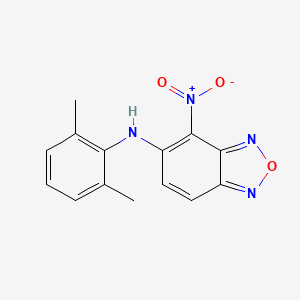
ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is a colorless liquid with a molecular formula of C18H25NO2. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate is not yet fully understood. However, it is believed that this compound exerts its pharmacological effects through the modulation of various neurotransmitters and receptors in the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant analgesic and anti-inflammatory effects. It has also been found to possess anti-tumor properties and has shown promise in the treatment of various types of cancer. Additionally, this compound has been shown to have neuroprotective effects and has potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its significant pharmacological activities. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate. These include:
1. Further studies on the pharmacological activities of this compound and its potential applications in the treatment of various diseases.
2. Investigation of the mechanism of action of this compound to better understand its pharmacological effects.
3. Development of new synthetic methods for the production of this compound to improve its purity and yield.
4. Exploration of the potential toxicity of this compound and the development of safer derivatives.
5. Studies on the structure-activity relationship of this compound to identify more potent analogs with improved pharmacological activities.
Conclusion:
This compound is a chemical compound with significant potential applications in various fields, particularly in medicinal chemistry. Its pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects, make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential toxicity, as well as to identify more potent analogs with improved pharmacological activities.
Synthesis Methods
The synthesis of ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate can be achieved through the reaction of 2-methylbenzyl chloride and piperidine in the presence of a base such as sodium hydroxide. The resulting product can be purified through distillation or recrystallization.
Scientific Research Applications
Ethyl 1-(2-methylbenzyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant pharmacological activities such as analgesic, anti-inflammatory, and anti-tumor effects. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
ethyl 1-[(2-methylphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-19-16(18)15-9-6-10-17(12-15)11-14-8-5-4-7-13(14)2/h4-5,7-8,15H,3,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNGKRXGASMSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5217877.png)
![3-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5217881.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5217888.png)

![methyl [(6-{[(2-pyridinylthio)acetyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5217909.png)


![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)
![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![1-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5217951.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)

![2-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5217973.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5217984.png)